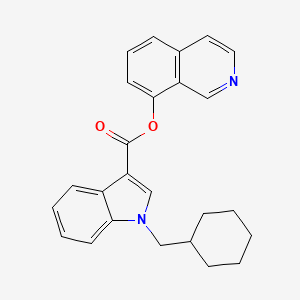
(5-Phenyltriazolidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Phenyltriazolidin-4-yl)methanol is a chemical compound that belongs to the class of triazolidines These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyltriazolidin-4-yl)methanol typically involves the reaction of phenylhydrazine with formaldehyde and an appropriate amine. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
(5-Phenyltriazolidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of amines or alcohols
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyltriazolidinone, while reduction may produce phenyltriazolidine.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis
Biology: Potential use in biochemical assays
Medicine: Investigation as a pharmaceutical agent
Industry: Use in the production of specialty chemicals
作用機序
The mechanism of action of (5-Phenyltriazolidin-4-yl)methanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application and the specific biological system.
類似化合物との比較
Similar Compounds
- (5-Phenyltriazolidin-4-yl)ethanol
- (5-Phenyltriazolidin-4-yl)amine
- (5-Phenyltriazolidin-4-yl)ketone
Uniqueness
(5-Phenyltriazolidin-4-yl)methanol is unique due to its specific structure, which includes a hydroxyl group attached to the triazolidine ring
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
(5-phenyltriazolidin-4-yl)methanol |
InChI |
InChI=1S/C9H13N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-5,8-13H,6H2 |
InChIキー |
LOBMIFAIBFLQFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(NNN2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)
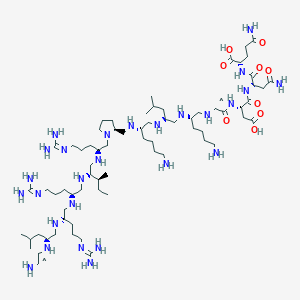
![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)
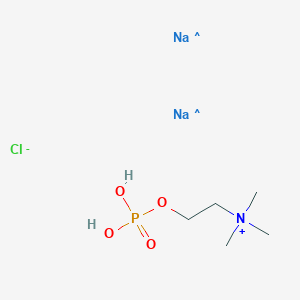

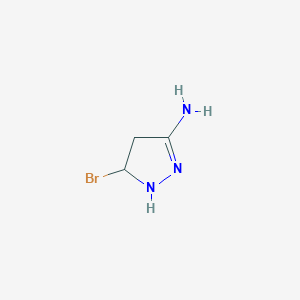


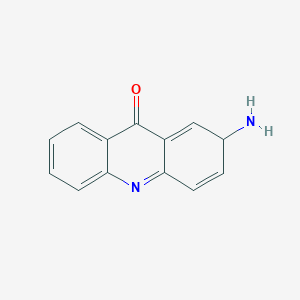
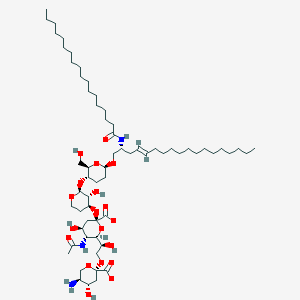

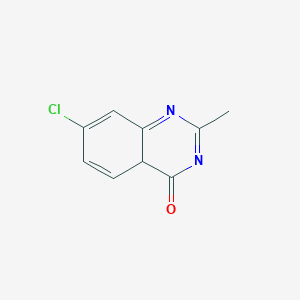
![4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid](/img/structure/B12353733.png)
